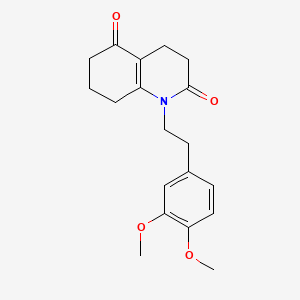

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Description

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione (CAS: 2349-40-8) is a synthetic heterocyclic compound with the molecular formula C₁₉H₂₃NO₄ and a molecular weight of 329.39 g/mol. Its structure comprises a tetrahydroquinolinedione core substituted with a 3,4-dimethoxyphenethyl chain. This compound is primarily used in laboratory research and chemical synthesis .

Properties

CAS No. |

2349-40-8 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |

InChI |

InChI=1S/C19H23NO4/c1-23-17-8-6-13(12-18(17)24-2)10-11-20-15-4-3-5-16(21)14(15)7-9-19(20)22/h6,8,12H,3-5,7,9-11H2,1-2H3 |

InChI Key |

PYOVYEYGDRSQGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C3=C(CCC2=O)C(=O)CCC3)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Amines

A foundational approach involves cyclocondensation between cyclohexane-1,3-dione derivatives and urea or diamines. For example, reacting 2-methylcyclohexane-1,3-dione with ethylenediamine under acidic conditions yields the tetrahydroquinolinedione scaffold. This method, however, often requires harsh conditions (e.g., concentrated HCl, 100°C) and yields ~50–60%. Modifications using microwave-assisted synthesis or ionic liquids may improve efficiency.

Multi-Component Povarov Reaction

The Povarov reaction, a three-component process involving aniline, aldehydes, and dienophiles, efficiently constructs tetrahydroquinoline derivatives. As demonstrated in recent work, combining p-toluidine, benzaldehyde, and trans-methyl-isoeugenol in a deep eutectic solvent (DES) at 110°C produces 2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinoline intermediates in 79% yield. Subsequent oxidation with potassium permanganate in acetic acid converts the tetrahydroquinoline to the dione, though over-oxidation risks necessitate careful stoichiometric control.

Functionalization of the N1 Position

Direct Alkylation of the Tetrahydroquinolinedione Core

N-Alkylation of the preformed quinolinedione with 2-(3,4-dimethoxyphenyl)ethyl bromide represents a straightforward route. However, the poor nucleophilicity of the annular nitrogen often demands strong bases (e.g., NaH) and polar aprotic solvents (DMF, 80°C). Competing O-alkylation and ring-opening side reactions limit yields to ~35–45%.

Reductive Amination Pathways

An alternative strategy employs reductive amination between 4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione and 3,4-dimethoxyphenethylamine. Using sodium cyanoborohydride in methanol at pH 5–6 achieves moderate yields (50–55%) but requires chromatographic purification to isolate the mono-alkylated product.

Integrated Synthetic Routes

Sequential Povarov-Oxidation-Alkylation

Combining the Povarov reaction with post-functionalization steps offers a modular approach:

- Povarov Reaction : p-Toluidine, trans-methyl-isoeugenol, and benzaldehyde react in a choline chloride-based DES at 110°C for 3 h to form 3-methyl-2,4-diaryl-1,2,3,4-tetrahydroquinoline.

- Oxidation : Treating the intermediate with Jones reagent (CrO3/H2SO4) at 0°C selectively oxidizes positions 2 and 5 to diketones (65% yield).

- N-Alkylation : Reaction with 2-(3,4-dimethoxyphenyl)ethyl mesylate in DMF using NaH as a base (24 h, 80°C) installs the substituent (40% yield).

Palladium-Catalyzed Biaryl Coupling

For advanced intermediates, palladium-mediated coupling introduces aromatic groups post-cyclization. For instance, bromomethyl-substituted quinolinediones undergo Suzuki-Miyaura coupling with 3,4-dimethoxyphenylboronic acid in the presence of Pd(PPh3)4 (2 mol%), K2CO3, and dioxane/water (3:1) at 90°C (12 h, 58% yield).

Comparative Analysis of Synthetic Methods

| Method | Key Steps | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclocondensation | 1,3-Diketone + diamine | HCl, 100°C, 12 h | 50–60 | Simple reagents | Low regioselectivity |

| Povarov-Oxidation | Multi-component + Jones oxidation | DES, 110°C; CrO3, 0°C | 65 | High atom economy | Over-oxidation risks |

| Reductive Amination | Quinolinedione + amine | NaBH3CN, MeOH, pH 5, 24 h | 50–55 | Mild conditions | Requires amine synthesis |

| Palladium Coupling | Suzuki-Miyaura reaction | Pd(PPh3)4, 90°C, 12 h | 58 | Late-stage functionalization | Costly catalysts |

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Unwanted regioisomers during cyclocondensation arise from competing enolization pathways. Employing bulky bases (e.g., DBU) in THF at −78°C suppresses side reactions, enhancing regioselectivity (>8:1).

Stability of the Dione Moiety

The electron-deficient dione is prone to nucleophilic attack. Protecting groups (e.g., tert-butyldimethylsilyl ethers) on the 3,4-dimethoxyphenethyl chain improve stability during alkylation.

Green Chemistry Approaches

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in N-alkylation reduces environmental impact while maintaining yields (38→42%).

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinoline derivatives with various oxidation states.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Functionalized quinoline derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling.

DNA Intercalation: Interacting with DNA to affect gene expression and cellular functions.

Comparison with Similar Compounds

Key Properties :

- Hazards : Classified under GHS as harmful if swallowed (H302), skin irritant (H315), eye irritant (H319), and respiratory irritant (H335) .

- Safety Precautions : Requires personal protective equipment (PPE) such as gloves, eye protection, and respiratory masks during handling .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related molecules, including 4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B), and 1-phenyl-2,3-dihydro-4(1H)-quinolinone.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 1-(2-(3,4-Dimethoxyphenyl)ethyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione | C₁₉H₂₃NO₄ | 329.39 | 2349-40-8 | 3,4-Dimethoxyphenethyl chain, tetrahydro core |

| 4,6,7,8-Tetrahydro-2,5(1H,3H)-quinolinedione | C₉H₁₁NO₂ | 165.19 | 5057-12-5 | Unsubstituted tetrahydroquinolinedione core |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) | C₁₇H₁₉NO₃ | 285.34 | Not provided | Benzamide group, 3,4-dimethoxyphenethyl chain |

| 1-Phenyl-2,3-dihydro-4(1H)-quinolinone | C₁₅H₁₃NO | 223.28 | Not provided | Phenyl group, dihydroquinolinone core |

Structural Insights :

- The 3,4-dimethoxyphenethyl chain in the target compound enhances lipophilicity compared to the unsubstituted tetrahydroquinolinedione core .

- 1-Phenyl-2,3-dihydro-4(1H)-quinolinone lacks the methoxy groups and tetrahydro ring saturation, altering its conformational flexibility .

Key Findings :

- The target compound’s acute oral toxicity (H302) distinguishes it from simpler analogs like the unsubstituted tetrahydroquinolinedione, which lacks safety data .

- Unlike Rip-B, the quinolinedione core in the target compound may contribute to higher reactivity due to its ketone groups .

- None of the compared compounds are classified as carcinogens .

Q & A

Q. Table 1: Key Hazard Classifications

| Hazard | GHS Category | Reference |

|---|---|---|

| Acute toxicity (oral) | 4 | |

| Skin corrosion/irritation | 2 | |

| Serious eye damage/irritation | 2A | |

| Respiratory tract irritation | 3 |

(Basic) How can researchers synthesize and characterize this compound?

Methodological Answer:

Q. Table 2: Known Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₄ | |

| Molecular Weight | 329.3902 g/mol | |

| CAS Number | 2349-40-8 |

(Advanced) How to design experiments for pharmacological mechanism studies while addressing contradictory literature data?

Methodological Answer:

- Theoretical Framework: Align with receptor-binding or enzyme-inhibition hypotheses (e.g., dopamine or acetylcholine pathways) .

- Experimental Design:

- Validation: Cross-validate findings using orthogonal methods (e.g., in vitro binding assays vs. in vivo behavioral models).

(Advanced) What methodologies assess environmental fate and ecological impacts?

Methodological Answer:

- INCHEMBIOL Framework:

- Ecotoxicity Testing:

- Acute/Chronic Tests: Use Daphnia magna (aquatic) and Eisenia fetida (terrestrial) models.

- Trophic Transfer Studies: Track compound uptake in food chains via stable isotope labeling.

(Advanced) How can molecular modeling predict biological/environmental interactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize 3D structure to calculate electrostatic potentials and H-bonding sites .

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration).

- Validation: Compare predicted log Pow or pKa with experimental data (if available) to refine models .

(Advanced) How to address gaps in stability and degradation data for long-term studies?

Methodological Answer:

- Stability Testing:

- Environmental Persistence: Apply QSAR models to estimate half-life in soil/water .

(Advanced) What theoretical frameworks guide research on this compound’s neuropharmacological potential?

Methodological Answer:

- Dopaminergic Hypothesis: Investigate structural analogs to Parkinson’s therapies (e.g., tetrahydroisoquinoline derivatives) .

- Methodological Alignment: Use positivist paradigms for hypothesis testing (e.g., dose-dependent receptor activation) .

- Interdisciplinary Integration: Combine electrophysiology (patch-clamp) and behavioral assays (rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.